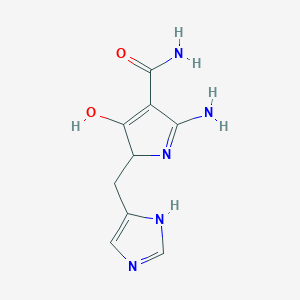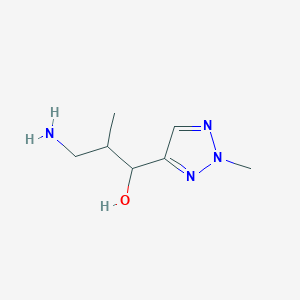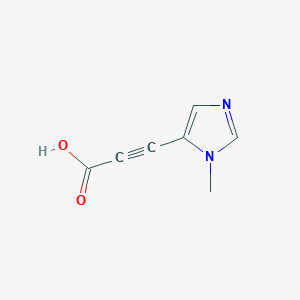
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
One common synthetic route includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the prop-2-ynoic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Addition: The prop-2-ynoic acid moiety can participate in addition reactions, particularly with nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific solvents, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives and modified prop-2-ynoic acid compounds .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is known to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with various biological pathways, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(1-Methyl-1H-imidazol-5-yl)prop-2-ynoic acid include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
- Histidine
The combination of the imidazole ring and the prop-2-ynoic acid group makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H6N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h4-5H,1H3,(H,10,11) |
InChI Key |
ZGORSXVLWRXLHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


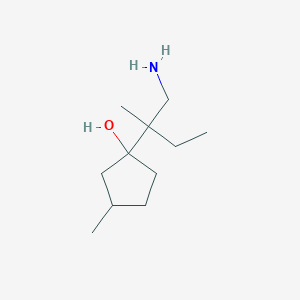
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)

![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B13164634.png)
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)

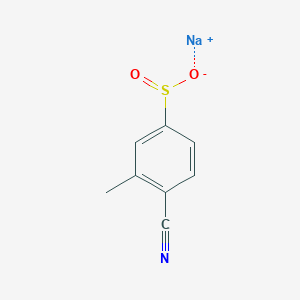
![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)


